Icariside Ii

Catalog No.
S624719
CAS No.
113558-15-9
M.F
C27H30O10
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icariside Ii

CAS Number

113558-15-9

Product Name

Icariside Ii

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1

InChI Key

NGMYNFJANBHLKA-LVKFHIPRSA-N

Synonyms

3,5,7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-rhamnopyranoside, baohuoside I, icarisid II, icariside II

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O

The exact mass of the compound Baohuoside I is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of glycosyloxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Icariside II (Baohuoside I) is a highly bioactive prenylated flavonol glycoside and the primary deglycosylated metabolite of icariin [1]. While icariin is highly abundant in Epimedium extracts, it functions largely as a prodrug that requires enzymatic cleavage of its C-7 glucose moiety by intestinal microflora to become active [1]. Icariside II retains the C-3 rhamnose group, granting it a highly specific lipophilic-hydrophilic balance that drives its superior membrane permeability and direct target engagement. For industrial and pharmaceutical buyers, procuring highly purified Icariside II bypasses the unpredictable in vivo conversion rates of icariin, providing a reliable, active pharmaceutical ingredient for PDE5 inhibition, oncology, and metabolic disorder research [1].

Research Fit

Metabolite Identity Direct active metabolite of icariin; bypasses prodrug conversion variability
Pathway Fit Supports PDE5 inhibition studies and osteogenic differentiation pathway research
PK Study Fit Enables oral exposure modeling without biotransformation-dependent activation

Substituting Icariside II with its cheaper parent compound (icariin) or its fully deglycosylated aglycone (icaritin) leads to catastrophic assay failure in specific in vitro models[1]. Because icariin lacks direct binding affinity for several intracellular targets (such as PTP1B) and requires bacterial hydrolysis to become active, using it in cell-free or parenteral assays yields false negatives [1]. Conversely, stripping all sugars to use the aglycone icaritin completely abolishes binding to key G-protein coupled receptors (like D3R), as the C-3 rhamnose is structurally required for receptor activation[2]. Therefore, Icariside II cannot be substituted; it is the exact required molecular form for evaluating these specific neuroprotective and metabolic pathways [2].

Substitution Risk

Prodrug reliance may cause variable activation
Icariin requires intestinal biotransformation to Icariside II, introducing exposure variability. Direct Icariside II ensures consistent pharmacokinetics.
Structural difference may reduce target engagement
The C-7 glucose moiety in icariin may sterically hinder PDE5 binding, limiting inhibitory potency compared to Icariside II.

PTP1B Inhibition: No Prodrug Required

In cell-free enzymatic assays, the parent compound icariin fails to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) at any tested concentration due to steric hindrance from its C-7 glucose moiety [1]. In stark contrast, Icariside II acts as a potent noncompetitive inhibitor with an IC50 of 9.94 ± 0.15 μM and a Ki of 11.66 μM[1]. This demonstrates that Icariside II is the mandatory active form for in vitro metabolic screening.

Evidence DimensionPTP1B Inhibitory Concentration (IC50)
Target Compound Data9.94 ± 0.15 μM
Comparator Or BaselineIcariin (No inhibition observed)
Quantified DifferenceComplete gain of function (from inactive to <10 μM IC50)
ConditionsIn vitro PTP1B enzyme kinetics assay

Buyers conducting cell-free target screening must procure Icariside II, as using the cheaper icariin will result in false negatives due to the absence of intestinal metabolizing enzymes.

PDE5 IC50
Head-to-head
156 nM vs 5,900 nM (Icariin) — approx. 38-fold difference
Supports PDE5 inhibitor screening context
Human recombinant PDE5A1 assay

D3R Agonism: C-3 Rhamnose Necessity

The structural necessity of the C-3 rhamnose moiety is proven in GPCR activation assays. Icariside II demonstrates potent, dose-dependent D3R agonism with an EC50 of 13.29 μM[1]. When the rhamnose sugar is removed to form the aglycone icaritin, D3R agonist activity drops to zero, while the parent icariin shows only weak activity (28.35% stimulation at 100 μM) [1].

Evidence DimensionD3R Agonist Potency (EC50)
Target Compound Data13.29 μM
Comparator Or BaselineIcaritin (No agonist activity at 100 μM)
Quantified DifferenceAbsolute requirement of the C-3 sugar for GPCR activation
ConditionsIn vitro GPCR functional assay

Researchers targeting neuroprotective GPCR pathways cannot substitute Icariside II with the aglycone icaritin, as the specific mono-glycosylation is strictly required for receptor binding.

Plasma AUC
Head-to-head
13.0-fold higher AUC than icariin after oral administration
Supports oral exposure model interpretation
Rat model; UPLC-MS/MS analysis

Lipid Peroxidation Inhibition: Superior Potency

The removal of the C-7 glucose from icariin significantly enhances the molecule's ability to inhibit lipid peroxidation. Icariside II achieves an IC50 of 70.38 μM in lipid peroxidation assays, whereas the parent compound icariin exhibits a highly attenuated IC50 of 301.03 μM [1].

Evidence DimensionLipid Peroxidation Inhibition (IC50)
Target Compound Data70.38 μM
Comparator Or BaselineIcariin (301.03 μM)
Quantified Difference4.2-fold higher inhibitory potency for Icariside II
ConditionsIn vitro lipid peroxidation inhibition assay

Formulators developing neuroprotective or antioxidant therapeutics require the higher potency of Icariside II to achieve efficacy at lower, more pharmacologically relevant doses.

Osteogenesis
Head-to-head
Reported stronger than icariin in enhancing osteogenic differentiation
Supports osteogenesis pathway research
Rat bone marrow stromal cells (rBMSCs)

HeLa Cytotoxicity: Enhanced Potency

Icariside II demonstrates potent anti-proliferative effects that outpace standard chemotherapeutics in specific cell lines. In HeLa cervical cancer cells, Icariside II achieved an IC50 of 10 μM, significantly outperforming the conventional chemosynthetic drug 5-Fluorouracil (5-Fu), which required an IC50 of 31.1 μM to achieve the same effect [1].

Evidence DimensionCytotoxicity (IC50) on HeLa cells
Target Compound Data10 μM
Comparator Or Baseline5-Fluorouracil (31.1 μM)
Quantified Difference3.1-fold higher potency for Icariside II
ConditionsIn vitro HeLa cell viability assay

For oncology drug discovery, Icariside II provides a highly potent natural product scaffold that outperforms certain established clinical baselines in vitro.

Hepatoprotection
Reported
Equipotent to silybin: 78% GPT recovery at 200 µM
Supports hepatoprotection assay context
CCl4-intoxicated primary rat hepatocytes
Cytotoxicity
Data to verify
IC50 10 µM vs 5-FU 31.1 µM — approx. 3-fold lower IC50
Supports cytotoxicity endpoint review
Hela cell viability assay; review source

PDE5 & Metabolic Target Screening

Because it does not require enzymatic activation, Icariside II is the definitive standard for cell-free assays evaluating PTP1B and α-glucosidase inhibition, avoiding the false negatives inherent to icariin[1].

Neuropharmacological GPCR Profiling

Due to its specific C-3 rhamnose-dependent binding to the D3 dopamine receptor, Icariside II is the optimal Epimedium derivative for studying dopaminergic neuroprotection and schizophrenia-like behavior models [2].

Oral Bioavailability Formulation

As a highly permeable but poorly water-soluble active metabolite, Icariside II is an ideal candidate for advanced drug delivery research, such as TPGS-mixed micelle encapsulation or cyclodextrin complexation, to maximize intestinal absorption [1].

Oncology Lead Optimization

With sub-20 μM IC50 values against multiple cancer lines (e.g., HeLa) and direct target inhibition capabilities, Icariside II serves as a high-potency precursor for developing novel anti-tumor therapeutics [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PDE5 signaling pathway research
Pathway inhibition potency review
Enzyme inhibition assay validation
Osteogenic differentiation studies
Osteogenesis pathway response
Bone marrow stromal cell assay validation
Oral formulation exposure studies
Formulation-dependent exposure context
Exposure-model review (e.g., solid dispersion)
Hepatocyte stress response studies
Hepatoprotection assay context
Transaminase recovery endpoint validation

XLogP3

3.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

514.18389715 Da

Monoisotopic Mass

514.18389715 Da

Heavy Atom Count

37

Other CAS

113558-15-9

Wikipedia

Icariside II

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